molecular formula C10H11NOS B11998514 O-Prop-2-en-1-yl phenylcarbamothioate CAS No. 5816-31-9

O-Prop-2-en-1-yl phenylcarbamothioate

Cat. No.: B11998514
CAS No.: 5816-31-9
M. Wt: 193.27 g/mol
InChI Key: LQQGWLWUFQVGAB-UHFFFAOYSA-N
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Description

O-Allyl phenylthiocarbamate is an organosulfur compound with the molecular formula C10H11NOS. It belongs to the class of thiocarbamates, which are sulfur analogues of carbamates. This compound is characterized by the presence of an allyl group attached to a phenylthiocarbamate moiety, making it a versatile molecule in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Allyl phenylthiocarbamate can be synthesized through various methods. One efficient method involves the reaction of aliphatic alcohols, phenols, and thiols with thiocyanate salts in the presence of 4-dodecylbenzenesulfonic acid (DBSA) as a catalyst. This metal-free and solvent-free process yields the desired thiocarbamates in good to excellent yields .

Industrial Production Methods: In industrial settings, the preparation of O-allyl phenylthiocarbamate often involves the reaction of allyl isothiocyanate with phenol under controlled conditions. This method ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: O-Allyl phenylthiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of O-allyl phenylthiocarbamate involves its interaction with various molecular targets. The compound can inhibit specific enzymes by forming covalent bonds with their active sites. This inhibition can disrupt essential biochemical pathways, leading to its biological effects .

Comparison with Similar Compounds

Comparison: O-Allyl phenylthiocarbamate is unique due to its specific allyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Compared to other thiocarbamates, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

CAS No.

5816-31-9

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

O-prop-2-enyl N-phenylcarbamothioate

InChI

InChI=1S/C10H11NOS/c1-2-8-12-10(13)11-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,13)

InChI Key

LQQGWLWUFQVGAB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=S)NC1=CC=CC=C1

Origin of Product

United States

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